6-Hydroxypyridine-2-sulfonamide
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Overview
Description
6-Hydroxypyridine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and diuretic properties. This compound features a pyridine ring substituted with a hydroxyl group at the 6-position and a sulfonamide group at the 2-position, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyridine-2-sulfonamide typically involves the sulfonation of 6-hydroxypyridine. One common method includes the reaction of 6-hydroxypyridine with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide group . The reaction conditions often require controlled temperatures and the use of organic or inorganic bases to facilitate the nucleophilic attack by the amine on the sulfonyl chloride intermediate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxypyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine-2,6-dione, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
6-Hydroxypyridine-2-sulfonamide has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxypyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties, but with a different structure and spectrum of activity.
Sulfadiazine: Used in combination with other drugs to treat infections, it has a similar mechanism of action but different pharmacokinetics.
Uniqueness: 6-Hydroxypyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other sulfonamides .
Properties
Molecular Formula |
C5H6N2O3S |
---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
6-oxo-1H-pyridine-2-sulfonamide |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-1-2-4(8)7-5/h1-3H,(H,7,8)(H2,6,9,10) |
InChI Key |
ONWORRMQKSNTNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)S(=O)(=O)N |
Origin of Product |
United States |
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